3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine

Catalog No.
S14557792
CAS No.
832696-14-7
M.F
C22H16N4S
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c...

CAS Number

832696-14-7

Product Name

3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine

IUPAC Name

3-(4-aminophenyl)-7-isoquinolin-4-ylthieno[3,2-c]pyridin-4-amine

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H16N4S/c23-15-7-5-13(6-8-15)19-12-27-21-18(11-26-22(24)20(19)21)17-10-25-9-14-3-1-2-4-16(14)17/h1-12H,23H2,(H2,24,26)

InChI Key

MUFWQGLUKPIVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=C3SC=C4C5=CC=C(C=C5)N)N

3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound characterized by a unique molecular structure that integrates an aminophenyl group, an isoquinolinyl moiety, and a thieno[3,2-c]pyridine core. This compound has the chemical formula C22H16N4SC_{22}H_{16}N_{4}S and a molecular weight of approximately 368.5g/mol368.5\,g/mol . Its structural complexity allows for diverse chemical behavior and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert nitro groups to amino groups.
  • Substitution: It can engage in nucleophilic and electrophilic substitution reactions, which are crucial for modifying its structure and enhancing its reactivity .

Research indicates that 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's ability to interact with specific molecular targets suggests it may modulate various biological pathways, although detailed mechanisms of action remain to be fully elucidated .

The synthesis of 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization: Appropriate precursors undergo cyclization under controlled conditions to form the thieno[3,2-c]pyridine core.
  • Substitution Reactions: Subsequent introduction of the aminophenyl and isoquinolinyl groups is achieved through substitution reactions.

Optimizing reaction conditions—such as temperature, solvent choice, and catalyst use—is essential for achieving high yields and purity in the final product .

This compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic effects against diseases due to its antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its viability as a therapeutic agent.
  • Industry: Utilized in developing advanced materials like organic semiconductors and photovoltaic cells .

Several compounds share structural features with 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine. These include:

  • 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-b]pyridin-4-amine
  • 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[2,3-c]pyridin-4-amine

Uniqueness

The uniqueness of 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine lies in its specific structural arrangement. This arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds. The combination of functional groups and heterocyclic cores enhances its versatility for various applications .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

368.10956770 g/mol

Monoisotopic Mass

368.10956770 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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